N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10(7-4-9-5-7)8(11)6-2-3-6/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEOLOUMBPVXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)C(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-Benzhydrylazetidin-3-yl Methanesulfonate
The synthesis begins with 1-benzhydryl-3-azetidinol, which undergoes mesylation using methanesulfonyl chloride (MsCl) in dichloromethane at 0°C. This step converts the hydroxyl group into a mesylate leaving group, critical for subsequent nucleophilic displacement. The reaction typically completes within 2 hours, yielding 1-benzhydrylazetidin-3-yl methanesulfonate as a crystalline solid (93% purity by HPLC).
Reaction Conditions:
Amine Displacement with Methylamine
Displacement of the mesylate group with methylamine proceeds in acetonitrile at 80°C. Using 2 equivalents of methylamine without base additives minimizes side reactions, affording 1-benzhydryl-N-methylazetidin-3-amine in 72% yield. The benzhydryl group serves as a protective moiety, preventing over-alkylation during the reaction.
Optimization Insights:
Deprotection to N-Methylazetidin-3-Amine
Hydrogenolysis using palladium hydroxide (20% on carbon) under hydrogen (40–60 psi) at 60°C removes the benzhydryl group. Reaction monitoring via NMR confirms complete deprotection after 72 hours, yielding N-methylazetidin-3-amine hydrochloride (81% yield).
Critical Parameters:
-
Catalyst Loading: 10 wt% Pd(OH)2/C
-
Hydrogen Pressure: 60 psi
-
Temperature: 60°C
Hydrogenolytic Deprotection of Benzyl-Protected Intermediates
Synthesis of 1-Benzylazetidin-3-yl Derivatives
Alternative routes start with 1-benzylazetidin-3-yl morpholine or piperazine derivatives. For example, 1-benzyl-3-morpholinoazetidine undergoes hydrogenolysis in methanol with Pd/C, cleaving the benzyl group to expose the primary amine.
Reaction Scale:
Challenges in Selective Deprotection
Competitive hydrogenation of the azetidine ring or morpholine/pyrrolidine side chains necessitates careful catalyst selection. Palladium hydroxide outperforms Pd/C in minimizing ring-opening side reactions (3% vs. 15% degradation).
Reductive Amination of Azetidin-3-One
Substrate Synthesis
Azetidin-3-one, prepared via oxidation of 3-azetidinol with pyridinium chlorochromate (PCC), reacts with methylamine in the presence of sodium cyanoborohydride. This one-pot reductive amination affords N-methylazetidin-3-amine in 68% yield.
Procedure:
Limitations and Byproducts
Over-reduction of the imine intermediate generates azetidine (12% yield), requiring chromatographic separation.
Amidation of N-Methylazetidin-3-Amine with Cyclopropanecarboxylic Acid
Carboxylic Acid Activation
Cyclopropanecarboxylic acid is activated as its acyl chloride using oxalyl chloride (1.5 equiv) in dichloromethane. The reaction completes within 1 hour at 0°C, yielding cyclopropanecarbonyl chloride (95% conversion).
Amide Bond Formation
N-Methylazetidin-3-amine reacts with the acyl chloride in the presence of triethylamine (2.0 equiv) in THF. The reaction proceeds at room temperature for 6 hours, affording N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide in 78% yield.
Purification:
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and peptides.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and cyclopropane carboxamide group can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several derivatives, enabling comparisons based on substituents, molecular properties, and applications. Below is a detailed analysis:
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Structure : Features a cyclopropanecarboxamide core but substitutes the azetidine group with a tetrahydrofuran (5-membered oxygen-containing ring) and a 3-chlorophenyl group.
- Applications : Used as a pesticide, leveraging the cyclopropane ring’s stability and the chlorophenyl group’s lipophilicity for target binding .
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropanecarboxamide (CAS: 2198885-48-0)
- Structure : Shares the N-methylcyclopropanecarboxamide-azetidine backbone but incorporates a triazolopyridazine heterocycle.
- Molecular Properties : Higher molecular weight (286.33 g/mol) due to the fused triazolopyridazine group, which may enhance π-π stacking interactions in biological targets .
- Key Difference : The triazolopyridazine moiety likely increases binding affinity to enzymes or receptors, suggesting applications in drug discovery rather than agrochemicals.
2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6)
- Structure: Contains a carboxamide group but lacks the cyclopropane or azetidine rings. The cyano and methylamino groups introduce polarity.
- Toxicity Data: Limited toxicological information is available, highlighting a critical gap compared to the well-studied cyclopropane derivatives .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Ring Strain vs.
- Role of Heterocycles : The triazolopyridazine group in the CAS 2198885-48-0 compound demonstrates how fused heterocycles can expand applications into kinase inhibition or antimicrobial research .
Biological Activity
N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features an azetidine ring and a cyclopropanecarboxamide group, which are significant for its biological interactions. The azetidine structure allows for the formation of hydrogen bonds and hydrophobic interactions with various biological targets, potentially modulating their activity.
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and cyclopropane carboxamide group are crucial in forming these interactions, which can lead to modulation of enzyme activity or receptor signaling pathways. The precise pathways involved depend on the biological context and the nature of the target.
Antiviral Properties
Research has indicated that compounds containing azetidinone units exhibit antiviral activity. For instance, certain azetidin-2-ones showed moderate inhibitory activity against human coronaviruses and influenza viruses, suggesting that derivatives like this compound may possess similar antiviral properties .
Table 1: Antiviral Activity of Azetidinone Derivatives
| Compound | Virus Type | EC50 (µM) | Reference |
|---|---|---|---|
| Azetidinone 11f | Human Coronavirus (229E) | 45 | |
| Azetidinone 11f | Influenza A (H1N1) | 8.3 | |
| Azetidinone 10 | Cytomegalovirus AD-169 | 54.69 |
Anticancer Activity
Several studies have highlighted the potential anticancer properties of azetidinone derivatives. For example, compounds have been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers. The structure-activity relationship indicates that modifications to the azetidine ring can enhance anticancer efficacy .
Table 2: Anticancer Activity of Azetidinone Derivatives
| Compound | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| Diarylazetidinone 3 | MCF-7 Breast Carcinoma | Low | |
| Diarylazetidinone 4 | HT-29 Colon Cancer | Significant |
Case Studies
- Inhibition Studies : A study evaluated the efficacy of various azetidinone derivatives against human solid tumor cell lines. The results indicated that specific modifications to the azetidine structure significantly enhanced inhibitory effects on cell proliferation .
- Antiviral Assays : In another research effort, derivatives were tested against a panel of DNA and RNA viruses. Notably, one derivative demonstrated a higher antiviral potency than ribavirin against certain strains, showcasing the potential for therapeutic applications in viral infections .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide, and how can intermediates be characterized?
- Methodology :
-
Synthesis : A common route involves coupling cyclopropanecarboxylic acid derivatives with azetidine intermediates. For example, tert-butyl N-(azetidin-3-yl)carbamate (CAS: 91188-13-5) is a protected precursor that can be deprotected using HCl to yield the free azetidine amine . This intermediate is then reacted with N-methylcyclopropanecarboxamide via amide bond formation using coupling agents like EDCI or HATU.
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Characterization : Key intermediates are analyzed via H/C NMR to confirm regiochemistry and purity. For example, the tert-butyl carbamate group shows characteristic peaks at δ 1.4 ppm (singlet, 9H) in H NMR . Mass spectrometry (HRMS) and HPLC (≥95% purity) are recommended for final compound validation.
- Data Table :
Q. How should researchers address the compound’s instability during storage?
- Methodology :
- Storage Conditions : Store under inert gas (N or Ar) at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis of the azetidine ring or cyclopropane moiety .
- Stability Monitoring : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with periodic HPLC analysis to track impurity profiles. Use LC-MS to identify degradation products, such as ring-opened azetidine derivatives .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?
- Methodology :
-
Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig coupling when introducing substituents to the azetidine ring. Evidence from patent methods suggests that ligand choice (e.g., Xantphos) significantly impacts yields .
-
Solvent Effects : Use polar aprotic solvents (e.g., DMF) for amide coupling, but avoid prolonged heating to prevent cyclopropane ring strain release. Microwave-assisted synthesis (100°C, 30 min) can improve efficiency .
- Data Table :
| Reaction Condition | Yield (%) | Key Parameter | Reference |
|---|---|---|---|
| EDCI/HOBt, DMF, RT, 24h | 65 | Baseline method | |
| Microwave, Pd(OAc), DMF | 82 | Optimized catalyst |
Q. How can researchers resolve contradictions in biological activity data for structurally similar analogs?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare analogs like N-[[(4R,5R)-8-bromo-...]methyl]-N-methylcyclopropanecarboxamide (from ) to assess the impact of stereochemistry and substituents. Use molecular docking to predict binding affinities to target proteins (e.g., enzymes or receptors).
- Data Normalization : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What advanced analytical techniques address challenges in characterizing cyclopropane ring conformation?
- Methodology :
- X-ray Crystallography : Resolve the cyclopropane-azetidine dihedral angle to confirm spatial orientation. For example, highlights derivatives with defined stereochemistry.
- Dynamic NMR : Study ring-flipping kinetics in the azetidine moiety at low temperatures (–40°C) to detect conformational restrictions .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
